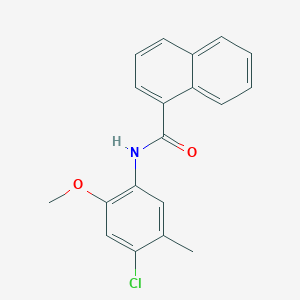
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide, also known as GW6471, is a synthetic compound that has been developed as a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. GW6471 has been extensively studied for its ability to modulate PPARα activity and its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide acts as a selective antagonist of PPARα, binding to the receptor and preventing its activation by endogenous ligands. PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis, and its activation has been shown to have beneficial effects in various disease models. By blocking PPARα activation, this compound can modulate these pathways and potentially improve disease outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improved lipid profiles, reduced inflammation, and anti-tumor effects. In animal models of metabolic disorders, this compound has been shown to reduce circulating triglycerides and cholesterol levels, improve insulin sensitivity, and reduce inflammation. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis, potentially leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for PPARα, making it a useful tool for studying PPARα signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of PPARα activity in vivo. In addition, this compound has been shown to have off-target effects on other nuclear receptors, which can complicate its interpretation in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications. One area of interest is its potential use in the treatment of metabolic disorders, such as dyslipidemia and type 2 diabetes. In addition, there is growing interest in the role of PPARα in cancer biology, and this compound may have potential as a cancer therapy. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-methoxy-5-methylbenzoic acid with 4-chloroaniline to form the corresponding amide. This is followed by a Friedel-Crafts acylation reaction with naphthalene to produce the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. PPARα plays a crucial role in regulating lipid metabolism, and this compound has been shown to modulate PPARα activity, leading to improved lipid profiles and reduced inflammation. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-10-17(18(23-2)11-16(12)20)21-19(22)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWANLZIDSLMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

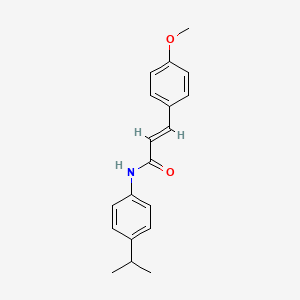
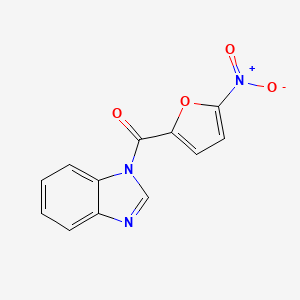
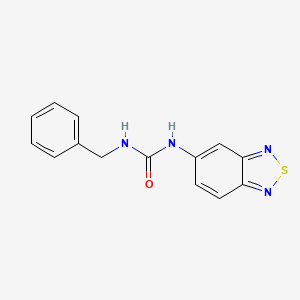


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
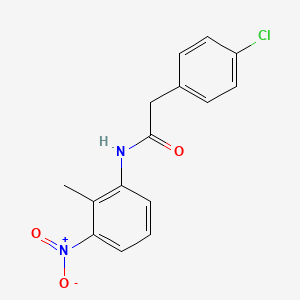
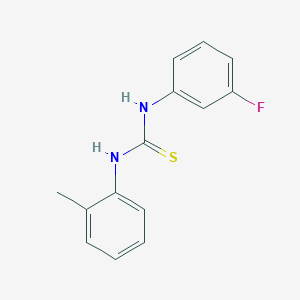
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
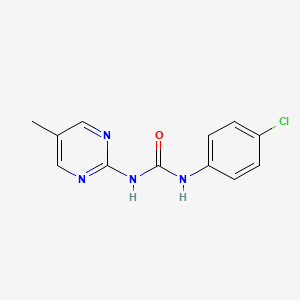

![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)